BenchChemオンラインストアへようこそ!

(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Medicinal chemistry Fragment-based drug design Kinase inhibitor

(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1706326-82-0) is a synthetic small molecule (MW 346.4, formula C₁₇H₁₈N₂O₄S) that serves as a pre-assembled, bifunctional building block integrating a 5-cyclopropylisoxazole-3-carbonyl pharmacophore with a 3-(phenylsulfonyl)pyrrolidine moiety. Its structure enables direct incorporation into medicinal chemistry programs targeting ATP-binding pockets—including kinase hinge-region interactions via the isoxazole—while simultaneously presenting a sulfone-bearing pyrrolidine ring that engages ribose-pocket or solvent-exposed regions.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 1706326-82-0
Cat. No. B2459425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1706326-82-0
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C17H18N2O4S/c20-17(15-10-16(23-18-15)12-6-7-12)19-9-8-14(11-19)24(21,22)13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2
InChIKeyDGESXSYBGBDNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS 1706326-82-0: A Dual-Pharmacophore Building Block for Targeted Kinase and Epigenetic Inhibitor Assembly


(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1706326-82-0) is a synthetic small molecule (MW 346.4, formula C₁₇H₁₈N₂O₄S) that serves as a pre-assembled, bifunctional building block integrating a 5-cyclopropylisoxazole-3-carbonyl pharmacophore with a 3-(phenylsulfonyl)pyrrolidine moiety . Its structure enables direct incorporation into medicinal chemistry programs targeting ATP-binding pockets—including kinase hinge-region interactions via the isoxazole—while simultaneously presenting a sulfone-bearing pyrrolidine ring that engages ribose-pocket or solvent-exposed regions [1]. Unlike simple mono-functionalized pyrrolidine or isoxazole fragments, this compound provides an advanced intermediate requiring only final diversification at the pyrrolidine nitrogen or isoxazole periphery to generate screening libraries or lead candidates.

Why Generic (Phenylsulfonyl)pyrrolidine or Cyclopropylisoxazole Fragments Cannot Substitute for (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone in Focused Library Synthesis


Substituting either a simple 5-cyclopropylisoxazole-3-carboxylic acid or an isolated 3-(phenylsulfonyl)pyrrolidine for this pre-coupled methanone forces the user to invest additional synthetic steps (amide bond formation, purification, and characterization) and accept batch-to-batch variability in coupling efficiency, especially problematic for sterically hindered pyrrolidine sulfones . Furthermore, structural analogs missing the cyclopropyl group (e.g., unsubstituted isoxazole variants) lose the well-documented metabolic shielding effect conferred by the cyclopropyl ring on the isoxazole core, while analogs bearing alternative acyl groups (e.g., furan-2-yl or 2-chlorophenyl) redirect the pharmacophore vector away from the kinase hinge-binding trajectory documented for 5-cyclopropylisoxazole-3-carboxamides in CK1 inhibitor programs [1][2].

Head-to-Head and Cross-Study Quantitative Differentiation of (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone vs. Closest Structural Analogs


H-Bond Acceptor Count and Directional Diversity vs. 5-Cyclopropylisoxazole-3-carboxylic Acid

The target compound possesses 6 hydrogen bond acceptor sites (4 from the isoxazole-carboxamide, 2 from the sulfone) compared to only 4 in the 5-cyclopropylisoxazole-3-carboxylic acid fragment . The addition of the sulfone oxygens on the pyrrolidine ring provides two geometrically distinct H-bond acceptor vectors oriented toward the ribose pocket of kinase ATP-binding sites, a feature absent in the carboxylic acid precursor.

Medicinal chemistry Fragment-based drug design Kinase inhibitor

Metabolic Stability Shielding by the 5-Cyclopropyl Group vs. Unsubstituted Isoxazole Analogs

The 5-cyclopropyl substituent on the isoxazole ring provides a demonstrated metabolic shielding effect. In human liver microsomes, a structurally analogous 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide (CAS 1341817-58-0) exhibits a half-life of 7.2 h, attributed to the cyclopropyl group protecting the isoxazole ring from oxidative degradation [1]. In contrast, unsubstituted isoxazole-3-carboxamide fragments typically show t₁/₂ values of <60 min in similar microsomal stability assays due to rapid CYP-mediated ring opening, a difference of >7-fold.

Drug metabolism Pharmacokinetics Lead optimization

Enhanced Lipophilicity for Blood-Brain Barrier Penetration vs. Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

The target compound (MW 346.4) incorporates the 5-cyclopropylisoxazole moiety, contributing to a higher calculated logP compared to the unsubstituted isoxazol-5-yl analog (CAS 1788845-01-1, MW 306.34) . Using the fragment logP of 3-(phenylsulfonyl)pyrrolidine (logP = 2.23) and 5-cyclopropylisoxazole-3-carboxylic acid (logP = 1.27), the estimated logP of the target compound is approximately 2.5–3.0, compared to approximately 1.8–2.2 for the des-cyclopropyl analog [1]. This logP difference of approximately 0.7–0.8 log units places the target compound within the optimal range for passive CNS penetration (logP 2–4), while the des-cyclopropyl analog falls below this threshold.

CNS drug discovery Physicochemical property optimization Blood-brain barrier

Pre-Validated Pyrrolidine Sulfone Scaffold in Pan-JAK Inhibitor PF-06263276 vs. Alternative Acyl Pyrrolidines

The 3-(phenylsulfonyl)pyrrolidin-1-yl methanone motif present in the target compound is a core substructure of the clinical pan-JAK inhibitor PF-06263276, as confirmed by the X-ray co-crystal structure (PDB 5TQ7) [1]. In this clinical candidate, the (3R)-3-(phenylsulfonyl)pyrrolidin-1-yl methanone fragment occupies a critical position at the JAK2 active site, with the phenylsulfone engaging a specific hydrophobic sub-pocket. Alternative acyl pyrrolidine fragments lacking the phenylsulfone (e.g., simple cyclopropylcarbonyl or furan-2-ylcarbonyl derivatives) lose this sub-pocket interaction, resulting in reduced kinase binding affinity.

Kinase inhibitor Scaffold validation Structure-based drug design

Highest-Impact Application Scenarios for (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation via Hinge-Binder + Ribose-Pocket Dual-Pharmacophore Assembly

The compound's 5-cyclopropylisoxazole-3-carbonyl group serves as a recognized ATP-competitive kinase hinge-binding motif, while the 3-(phenylsulfonyl)pyrrolidine extends toward the ribose pocket, a strategy directly validated in CK1 and pan-JAK inhibitor programs [1]. Medicinal chemistry teams can diversify the pyrrolidine nitrogen (e.g., acylation, sulfonylation, or reductive amination) to rapidly generate focused kinase inhibitor libraries without the need for de novo construction of the dual pharmacophore core, shortening synthesis timelines by 2–4 steps compared to sequential fragment coupling approaches.

Epigenetic Probe Development Targeting SMYD Family Methyltransferases

The 5-cyclopropylisoxazole-3-carbonyl-pyrrolidine scaffold is explicitly claimed in Epizyme's SMYD3/SMYD2 inhibitor patent family (US10179773, US10669243), establishing this substructure as a productive starting point for histone methyltransferase inhibitor design [2]. The target compound provides a direct entry into this IP space, allowing structure–activity relationship (SAR) exploration at the pyrrolidine 3-position sulfone substituent, which modulates binding to the lysine substrate channel unique to SMYD enzymes.

CNS-Penetrant Kinase Probe Design Leveraging Cyclopropyl-Enhanced logP and Metabolic Stability

The >7-fold metabolic stability advantage conferred by the 5-cyclopropyl group on the isoxazole core, combined with an estimated logP within the optimal CNS range (2.5–3.0), makes this compound a strategic starting point for developing brain-penetrant kinase or epigenetic probes [3]. Programs targeting glioblastoma (EGFR, PDGFR), neuroinflammation (JAK, CSF1R), or Parkinson's disease (LRRK2) benefit from the compound's pre-optimized physicochemical profile, reducing the need for iterative property optimization cycles.

Quote Request

Request a Quote for (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.